molecular formula C18H21BrN2O4S2 B1405174 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034155-44-5

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Cat. No.: B1405174
CAS No.: 2034155-44-5
M. Wt: 473.4 g/mol
InChI Key: UBEJDFRCTGPZNR-UHFFFAOYSA-N
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Description

Table 1: Crystallographic Data for this compound

Parameter Value
Molecular formula C18H21BrN2O4S2
Molecular weight 473.40 g/mol
Crystal system Triclinic
Space group P1
Unit cell dimensions a = 7.34 Å, b = 10.67 Å, c = 12.92 Å
α = 104.5°, β = 90.2°, γ = 104.0°
Volume 948.97 ų
Z (molecules per unit cell) 2

The thiazole ring adopts a planar conformation, with a dihedral angle of 7.59° between the benzothiazole and chromene systems in analogous structures. The ethoxyethyl side chain exhibits a gauche conformation, minimizing steric hindrance. The sulfonate group engages in hydrogen bonding with the imine nitrogen (N–H···O=S, 2.85 Å).

Comparative Structural Analysis with Related Benzothiazol-2(3H)-Imine Sulfonates

Comparative analysis reveals consistent structural motifs across benzothiazol-2(3H)-imine sulfonates:

Table 2: Structural Comparison with Analogous Compounds

Compound Dihedral Angle (°) Hydrogen Bond Length (Å) π-π Stacking Distance (Å)
6-Bromo-3-(2-ethoxyethyl) derivative 40.38 2.85 (N–H···O=S) 3.60
4-(Benzo[d]thiazol-2-yl)pyrazolone 3.31 2.98 (N–H···O) 3.45
N-Tosylbenzothiazole hydrazide 40.71 2.89 (N–H···N) 3.75

Key findings:

  • Dihedral Angles : The 40.38° angle between the benzothiazole and tosylate rings in the title compound contrasts with the near-planar arrangement (3.31°) in pyrazolone derivatives, reflecting steric effects of the ethoxyethyl group.
  • Intermolecular Interactions : Sulfonate oxygens participate in bifurcated hydrogen bonds (N–H···O and C–H···O), stabilizing layered packing motifs.
  • π-π Stacking : Benzothiazole rings stack with centroid distances of 3.60 Å, comparable to related systems.

These structural insights inform synthetic strategies for modulating solubility and crystallinity in benzothiazole-based pharmaceuticals.

Properties

IUPAC Name

6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2OS.C7H8O3S/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7,13H,2,5-6H2,1H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEJDFRCTGPZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves multiple steps. One common method involves the initial formation of the benzothiazole core, followed by the introduction of the bromo and ethoxyethyl groups. The final step involves the formation of the imine and the attachment of the 4-methylbenzenesulfonate group.

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Bromo Group: Bromination of the benzothiazole core can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Ethoxyethyl Group Addition: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Formation of Imine: The imine can be formed by reacting the intermediate with an appropriate amine under dehydrating conditions.

    Attachment of 4-Methylbenzenesulfonate: This step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the bromo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine, chlorosulfonic acid, or nitronium tetrafluoroborate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Scientific Research Applications

6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer, microbial infections, and inflammatory diseases.

    Materials Science: The compound can be utilized in the synthesis of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzothiazole core can intercalate with DNA, while the bromo and ethoxyethyl groups can enhance binding affinity and specificity. The sulfonate group can improve solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

The compound’s benzothiazol-imine core distinguishes it from 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (e.g., compounds 4d–4g), which contain a benzothiazolone (ketone) moiety instead of an imine.

Substituent Effects

  • 6-Bromo vs. 6-Methyl/6-Acetyl : The bromine atom at position 6 enhances steric bulk and electron-withdrawing effects compared to 6-methyl or 6-acetyl derivatives (e.g., 3-(2-methylthiazol-4-yl)-2H-chromen-2-one and 6-acetylbenzo[d]thiazol-2-ol ). Bromination may improve metabolic stability and binding affinity in kinase inhibitors .
  • 3-(2-Ethoxyethyl) vs. 3-Benzyl/3-Aminopropyl: The 2-ethoxyethyl group provides moderate hydrophilicity compared to bulkier 3-benzyl (e.g., 3-benzyl-6-bromo-2-phenylquinazolin-4(3H)-one) or charged 3-aminopropyl substituents (e.g., 6-acetyl-3-(3-aminopropyl)benzo[d]thiazol-2(3H)-one) .

Counterion Influence

The 4-methylbenzenesulfonate counterion enhances solubility in polar solvents compared to chloride or freebase forms of related compounds (e.g., 3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine ) .

Physicochemical Properties

Property Target Compound 4d (Oxadiazole Derivative) 3-(2-Methylthiazol-4-yl)-2H-chromen-2-one
Molecular Formula C₁₇H₂₁BrN₂O₃S₂ C₁₈H₁₅N₃O₃S C₁₃H₁₀BrNO₂S
Molecular Weight (g/mol) 451.39 353.39 324.25
Melting Point (°C) Not reported 178–189 Not reported
Solubility Polar organic solvents DMSO, DMF Ethanol, chloroform
Key Functional Groups Imine, bromo, sulfonate Ketone, oxadiazole Coumarin, thiazole
References

Biological Activity

6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a synthetic compound that belongs to the thiazole family, characterized by the presence of a bromine atom and an ethoxyethyl group. This unique structure imparts potential biological activities that are of great interest in medicinal chemistry and biological research.

  • Molecular Formula : C₁₁H₁₃BrN₂OS
  • Molecular Weight : 301.20 g/mol
  • CAS Number : 1334374-40-1

The compound's structure includes a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. The presence of the bromine atom and the ethoxyethyl group enhances its reactivity and solubility, making it a versatile candidate for various biological applications.

The biological activity of 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate the activity of these targets, which is crucial for its therapeutic potential.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways related to cell growth and proliferation.

Biological Activity

Research indicates that compounds similar to 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Preliminary studies suggest that derivatives of benzo[d]thiazole compounds demonstrate significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Compounds were tested against A431 human epidermoid carcinoma cells, showing promising inhibitory effects on cell viability compared to non-tumorigenic cells .
CompoundCell LineIC50 (µM)
6-Bromo derivativeA4310.90
DoxorubicinA4310.73

This table illustrates the comparative potency of 6-bromo derivatives against established chemotherapeutic agents.

Antimicrobial Activity

The thiazole derivatives have also shown potential antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains, suggesting a broader spectrum of activity that warrants further investigation.

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effects of thiazole derivatives on tumor cell lines, revealing that modifications in the side chains significantly influenced their anticancer activity. The presence of the ethoxyethyl group was noted to enhance solubility and bioavailability, contributing to improved efficacy.
  • Antimicrobial Evaluation :
    • Another research focused on the antimicrobial efficacy of thiazole compounds, where 6-bromo derivatives displayed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Q & A

Basic Synthesis

Q1. What is the optimized synthetic route for 6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, and how are key intermediates characterized? A1. The synthesis begins with 2-amino-6-bromobenzothiazole (prepared via bromination of 2-aminobenzothiazole using NaBr/Br₂ in glacial acetic acid). The amine is reacted with 2-ethoxyethyl bromide under reflux in ethanol with glacial acetic acid as a catalyst to introduce the 2-ethoxyethyl group. The resulting imine is sulfonated using 4-methylbenzenesulfonyl chloride in dichloromethane with triethylamine as a base. Key characterization steps include:

  • FT-IR to confirm C=N stretching (~1595 cm⁻¹) and sulfonate S=O bonds (~1170 cm⁻¹) .
  • ¹H/¹³C-NMR to verify substituent integration (e.g., ethoxyethyl protons at δ 1.2–3.6 ppm, aromatic protons at δ 7.0–7.7 ppm) .
  • Elemental analysis to validate purity (>98%) .

Advanced Synthesis

Q2. How can competing N-alkylation side reactions be minimized during the introduction of the 2-ethoxyethyl group? A2. Competing reactions are mitigated by:

  • Using anhydrous ethanol to reduce hydrolysis of the alkylating agent.
  • Controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) to limit over-alkylation.
  • Adding glacial acetic acid (5 drops) to protonate the amine, directing selectivity toward the thiazole nitrogen .

Analytical Characterization

Q3. What advanced techniques confirm the structural integrity and purity of the compound? A3. Beyond basic NMR/IR:

  • High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., [M+H]+ calculated for C₁₈H₂₁BrN₂O₃S₂: 465.0201) .
  • HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>99%) and detect trace impurities .

Biological Evaluation

Q4. How is the compound screened for Type II diabetes inhibitory activity? A4.

  • In vitro α-glucosidase/α-amylase inhibition assays : Incubate with enzyme substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) and measure IC₅₀ via UV-Vis at 405 nm .
  • Molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites, validated by correlation with experimental IC₅₀ values .

Mechanistic Studies

Q5. How does the bromo substituent influence Suzuki-Miyaura cross-coupling reactivity? A5.

  • React with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis in DMF/H₂O at 80°C.
  • Monitor reaction progress via TLC and characterize coupled products (e.g., 6-aryl derivatives) by HRMS and ¹H-NMR .

Stability Profiling

Q6. What methodologies assess hydrolytic stability under physiological conditions? A6.

  • Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 24 h) and analyze degradation products via LC-HRMS. Major degradation pathways include sulfonate ester hydrolysis .

Structure-Activity Relationship (SAR)

Q7. How are derivatives designed to explore the role of the ethoxyethyl group in bioactivity? A7.

  • Synthesize analogs with varying alkyl chain lengths (e.g., 2-methoxyethyl, 2-propoxyethyl).
  • Evaluate solubility (shake-flask method) and logP (HPLC) to correlate hydrophobicity with activity .

Degradation Analysis

Q8. How are oxidative degradation products identified? A8.

  • Forced degradation : Expose to H₂O₂ (3% v/v, 70°C, 6 h) and analyze via LC-HRMS. Major products include sulfonic acid derivatives (m/z 381.1) .

Solubility Optimization

Q9. Which co-solvent systems improve aqueous solubility for in vivo studies? A9.

  • PEG 400/water (20:80 v/v) : Increases solubility to >5 mg/mL (measured via UV-Vis at λmax 280 nm).
  • Cyclodextrin inclusion complexes (e.g., HP-β-CD) validated by phase-solubility studies .

Metabolic Pathways

Q10. How is hepatic metabolism profiled? A10.

  • Liver microsome incubation : Use human CYP450 isoforms (e.g., CYP3A4) with NADPH regeneration system. Identify metabolites via LC-MS/MS, focusing on O-deethylation and sulfonate cleavage .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

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